REACTION_CXSMILES
|
Cl.C[O:3][C:4](=[O:9])[C@H:5](CO)N.[C:10](=[NH:20])([O:17][CH2:18][CH3:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O.ClCCl>[C:11]1([C:10]2[O:17][CH2:18][CH:19]([CH2:5][C:4]([OH:9])=[O:3])[N:20]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
567 mg
|
Type
|
reactant
|
Smiles
|
Cl.COC([C@@H](N)CO)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
610 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(OCC)=N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 48 h at reflux
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated to a volume of 50 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (3×10 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl acetate (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
Column chromatography (15×5 cm, hexane/ethyl acetate 1:1) yields 3.0 g of A2a (91% of theory)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1OCC(N1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |